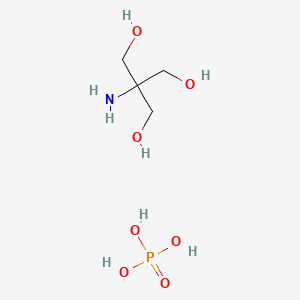

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate

Vue d'ensemble

Description

Tris phosphate is a phosphate salt resulting from the reaction of equimolar amounts of tris and phosphoric acid. It has a role as a buffer. It contains a member of Htris.

Mécanisme D'action

Target of Action

Tris phosphate, also known as EINECS 230-260-2 or Tris(hydroxymethyl)aminomethane phosphate, is a compound that primarily targets enzymes in biochemical reactions . It has been shown to interact with enzymes such as trypsin, chymotrypsin, and penicillin G acylase (PGA) during immobilization .

Mode of Action

Tris phosphate interacts with its targets by affecting the stability of the enzymes. The presence of Tris phosphate during immobilization of enzymes like trypsin, chymotrypsin, and PGA has been shown to reduce the thermal stability of the immobilized biocatalysts .

Biochemical Pathways

It is known that tris phosphate can influence the stability of enzymes, which could potentially affect a wide range of biochemical pathways where these enzymes play a crucial role .

Pharmacokinetics

It is known that tris phosphate can interact with enzymes and affect their stability, which could potentially influence its bioavailability .

Result of Action

The primary result of Tris phosphate’s action is the reduced stability of certain enzymes. This can lead to changes in the enzymes’ functionality and potentially affect various biochemical processes .

Action Environment

The action of Tris phosphate can be influenced by various environmental factors. For example, the presence of other compounds during the immobilization of enzymes can affect the interaction between Tris phosphate and its targets . .

Analyse Biochimique

Biochemical Properties

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate plays a crucial role in biochemical reactions as a buffer. It interacts with enzymes, proteins, and other biomolecules to maintain the pH stability required for optimal enzymatic activity . For instance, it is commonly used in electrophoresis and chromatography to stabilize the pH of the medium, ensuring accurate separation and analysis of biomolecules . The compound’s buffering capacity is due to its ability to donate and accept protons, thus resisting changes in pH upon the addition of acids or bases .

Cellular Effects

This compound influences various cellular processes by maintaining the pH stability necessary for cellular functions . It affects cell signaling pathways, gene expression, and cellular metabolism by providing a stable environment for these processes to occur . For example, in cell culture experiments, the compound helps maintain the pH of the culture medium, ensuring the cells remain healthy and function optimally .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules to maintain pH stability . It binds to hydrogen ions, preventing significant changes in pH that could disrupt biochemical reactions . This buffering action is essential for enzyme activity, as many enzymes require specific pH conditions to function correctly . Additionally, the compound can influence gene expression by maintaining the pH environment necessary for transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard laboratory conditions, but its buffering capacity may decrease over extended periods or under extreme conditions . Long-term studies have shown that the compound can maintain pH stability for several hours to days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At optimal dosages, the compound effectively maintains pH stability without causing adverse effects . At high doses, it may lead to toxicity or other adverse effects, such as metabolic imbalances or disruptions in cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to maintaining pH stability . It interacts with enzymes and cofactors that regulate acid-base balance in cells . The compound’s buffering action helps maintain the optimal pH required for metabolic reactions, ensuring proper metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and charge, which affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its buffering capacity and its ability to maintain pH stability in different cellular environments .

Activité Biologique

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate, commonly referred to as Tris phosphate, is a quaternary ammonium compound with significant biological activity. This compound's unique structural features contribute to its diverse applications in biochemistry and pharmaceuticals.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes hydroxymethyl groups and a phosphate moiety, which enhance its solubility in polar solvents and allow for hydrogen bonding. These characteristics are crucial for its biological interactions and functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, protecting cells from oxidative stress. This property is vital for cellular health and may have implications in aging and disease prevention.

- Antimicrobial Activity : The quaternary ammonium structure suggests potential antimicrobial properties against various pathogens. These properties make it a candidate for use in disinfectants and antiseptics .

- Cellular Signaling : The phosphate group plays a critical role in cellular signaling pathways, particularly in energy metabolism and signal transduction. This functionality is essential for maintaining cellular homeostasis and responding to environmental changes .

The mechanisms by which this compound exerts its biological effects include:

- Enzymatic Reactions : The compound participates in metabolic pathways mediated by enzymes, facilitating various biochemical reactions crucial for cellular function.

- Interaction with Biomolecules : Studies have shown that this compound can interact with proteins and nucleic acids, influencing their structure and function. These interactions are fundamental to its role as a biological buffer and in nucleotide synthesis .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Trimethylamine N-oxide | Quaternary ammonium compound | Involved in osmoregulation in marine organisms |

| Choline | Quaternary ammonium with an ethyl group | Essential nutrient involved in neurotransmission |

| Phosphatidylcholine | Glycerophospholipid | Major component of cell membranes |

| This compound | Hydroxymethyl and ammonium functionalities | Versatile for various biochemical applications |

The dual functional roles of this compound as both an amine donor and a phosphate donor make it particularly versatile for biochemical applications .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antioxidant Studies : Research has shown that Tris phosphate can enhance the antioxidant capacity of cells when subjected to oxidative stress conditions. In vitro assays demonstrated significant free radical scavenging activity compared to control groups .

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various quaternary ammonium compounds found that this compound exhibited notable efficacy against Gram-positive bacteria, indicating its potential use in clinical settings .

Propriétés

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.H3O4P/c5-4(1-6,2-7)3-8;1-5(2,3)4/h6-8H,1-3,5H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEXUIVKURIPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220199 | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6992-39-8 | |

| Record name | Tris(hydroxymethyl)methylammonium dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.